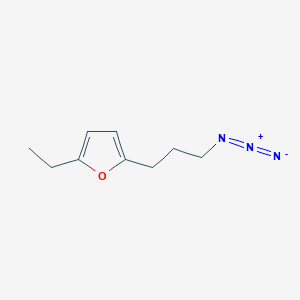
2-(3-Azidopropyl)-5-ethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Azidopropyl)-5-ethylfuran is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a furan ring substituted with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-5-ethylfuran typically involves the introduction of the azide group through a nucleophilic substitution reaction. One common method is the reaction of 3-chloropropyl-5-ethylfuran with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
3-chloropropyl-5-ethylfuran+NaN3→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Azidopropyl)-5-ethylfuran undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
1,2,3-Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azide group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(3-Azidopropyl)-5-ethylfuran has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Azidopropyl)-5-ethylfuran primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a concerted cycloaddition mechanism. In reduction reactions, the azide group is converted to an amine, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in having a propyl chain with a functional group, but differs in having an amine and silane groups instead of an azide and furan.
Pyrrolidine Derivatives: Share the presence of a nitrogen-containing functional group but differ in the ring structure and substitution pattern.
Uniqueness
2-(3-Azidopropyl)-5-ethylfuran is unique due to its combination of an azide group and a furan ring, which imparts distinct reactivity and potential for diverse applications in click chemistry, materials science, and medicinal chemistry.
Propriétés
Numéro CAS |
651315-30-9 |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(3-azidopropyl)-5-ethylfuran |
InChI |
InChI=1S/C9H13N3O/c1-2-8-5-6-9(13-8)4-3-7-11-12-10/h5-6H,2-4,7H2,1H3 |
Clé InChI |
RIAVKLQSNSAOBY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(O1)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
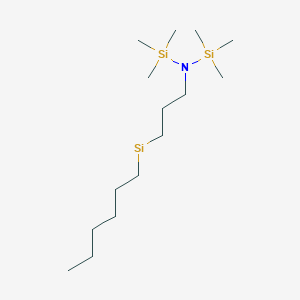
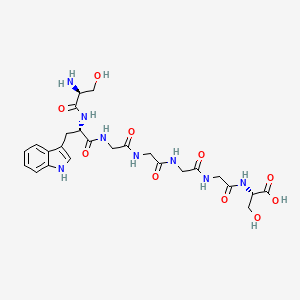

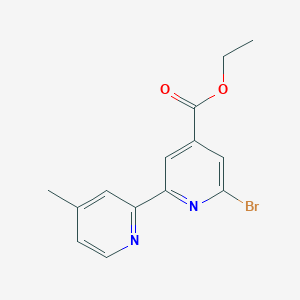
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
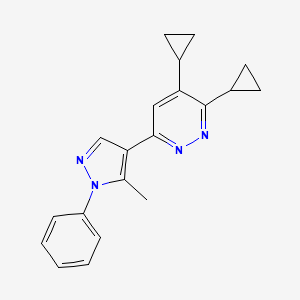
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)

